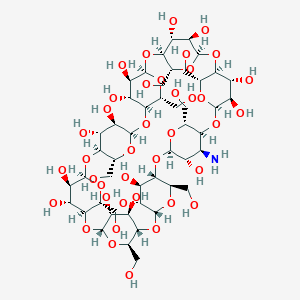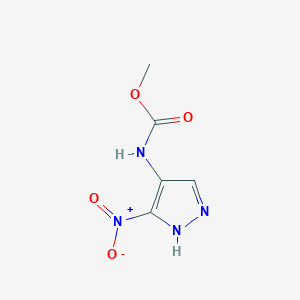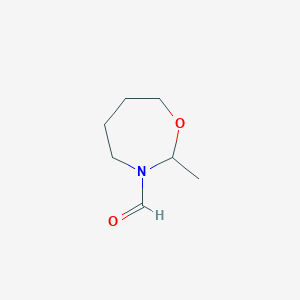
Undecyl b-D-maltopyranoside
Overview
Description
Mechanism of Action
Target of Action
Undecyl-maltoside, also known as Undecyl α-D-maltoside or UDM, is a type of detergent that is commonly used in the study of membrane proteins . The primary target of Undecyl-maltoside is the V-type sodium ATPase subunit K . This target plays a crucial role in the transport of ions across the membrane, which is essential for maintaining cellular homeostasis .
Mode of Action
Undecyl-maltoside interacts with its target by embedding itself into the lipid bilayer of the membrane, thereby solubilizing the membrane proteins . This interaction allows the detergent to extract the proteins from the membrane while maintaining their native structure . The resulting changes include the formation of protein-detergent complexes, which can be further studied to understand the structure and function of the membrane proteins .
Biochemical Pathways
It is known that the detergent plays a role in the lipid a transport pathway . By interacting with the membrane proteins involved in this pathway, Undecyl-maltoside can influence the transport of lipid A, a component of the outer membrane of gram-negative bacteria .
Pharmacokinetics
Its impact on bioavailability is primarily related to its ability to solubilize membrane proteins, making them more accessible for study .
Result of Action
The primary result of Undecyl-maltoside’s action is the solubilization of membrane proteins . By embedding itself into the lipid bilayer, the detergent disrupts the interactions between the lipids and proteins, allowing the proteins to be extracted from the membrane . This enables researchers to study the proteins in their native state, providing valuable insights into their structure and function .
Action Environment
The action of Undecyl-maltoside is influenced by various environmental factors. For instance, the temperature can affect the micellization behavior of the detergent . Additionally, the presence of other substances, such as salts or other detergents, can also impact the efficacy and stability of Undecyl-maltoside . Therefore, careful consideration must be given to the experimental conditions when using this detergent for the study of membrane proteins .
Biochemical Analysis
Biochemical Properties
Undecyl-maltoside plays a significant role in biochemical reactions, particularly in the solubilization and purification of membrane proteins . It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrophobic interactions due to its alkyl chain . The nature of these interactions is largely dependent on the specific properties of the biomolecules involved .
Cellular Effects
The effects of Undecyl-maltoside on cells are largely related to its role in the solubilization and purification of membrane proteins . It can influence cell function by affecting the stability and activity of these proteins . For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism by altering the function of membrane proteins .
Molecular Mechanism
Undecyl-maltoside exerts its effects at the molecular level primarily through its interactions with biomolecules. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . Its mechanism of action is largely dependent on the specific properties of the biomolecules it interacts with .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Undecyl-maltoside can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Undecyl-maltoside can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Undecyl-maltoside is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
Undecyl-maltoside is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Undecyl-maltoside and its effects on activity or function can be influenced by various factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecyl-Beta-D-Maltopyranoside can be synthesized through the glycosylation of maltose with undecyl alcohol under acidic conditions . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the glycosidic bond .
Industrial Production Methods
In industrial settings, the production of Undecyl-Beta-D-Maltopyranoside often involves the use of enzymatic methods to ensure high specificity and yield . Enzymes such as glycosyltransferases are employed to catalyze the transfer of the maltose moiety to the undecyl alcohol .
Chemical Reactions Analysis
Types of Reactions
Undecyl-Beta-D-Maltopyranoside primarily undergoes hydrolysis and oxidation reactions . Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glycosidic bond and the formation of maltose and undecyl alcohol . Oxidation reactions can modify the hydroxyl groups on the maltose moiety, resulting in the formation of various oxidized derivatives .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Hydrolysis: Maltose and undecyl alcohol.
Oxidation: Oxidized derivatives of maltose.
Scientific Research Applications
Undecyl-Beta-D-Maltopyranoside is widely used in scientific research due to its ability to solubilize membrane proteins without denaturing them . This property makes it valuable in the purification, extraction, and structural analysis of membrane-bound proteins . Additionally, it is used in the formulation of various biochemical assays and as a stabilizing agent in protein crystallography .
Comparison with Similar Compounds
Similar Compounds
n-Dodecyl-Beta-D-Maltopyranoside: Similar in structure but with a longer dodecyl chain.
n-Decyl-Beta-D-Maltopyranoside: Similar in structure but with a shorter decyl chain.
n-Octyl-Beta-D-Glucopyranoside: Similar in function but with a different sugar moiety.
Uniqueness
Undecyl-Beta-D-Maltopyranoside is unique due to its intermediate chain length, which provides a balance between solubilization efficiency and protein stability . This makes it particularly useful for solubilizing a wide range of membrane proteins without compromising their structural integrity .
Properties
IUPAC Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-undecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O11/c1-2-3-4-5-6-7-8-9-10-11-31-22-20(30)18(28)21(15(13-25)33-22)34-23-19(29)17(27)16(26)14(12-24)32-23/h14-30H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEMNFYVTFDKRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170552-39-3 | |
| Record name | β-D-Glucopyranoside, undecyl 4-O-β-D-glucopyranosyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is Undecyl-Maltoside used in studying membrane proteins like FtsX and ExbB-ExbD?
A1: Undecyl-Maltoside is a mild, non-ionic detergent often used to extract and stabilize membrane proteins in their native-like state while removing them from their lipid membrane environment. This is crucial for studying their structure and function.
- In the first paper [], Undecyl-Maltoside was used to solubilize and crystallize the Extracellular Domain 1 (ECD1) of FtsX from S. pneumoniae. This allowed researchers to determine its crystal structure, providing insights into its potential role in cell division.
- The second paper [] highlights the use of Undecyl-Maltoside to solubilize the ExbB oligomer and ExbB-ExbD subcomplex from the cytoplasmic membrane of E. coli. This solubilization process was crucial for subsequent purification and analysis by mass spectrometry, ultimately revealing the oligomeric states of these proteins and advancing our understanding of energy transduction in bacteria.
Q2: How does the use of Undecyl-Maltoside contribute to understanding protein complex formation?
A2: Undecyl-Maltoside's mild detergent properties are key to preserving the integrity of protein complexes during extraction and purification. The second paper demonstrates this by showing that the ExbB and ExbB-ExbD complexes remained stable throughout the purification process, which included the use of Undecyl-Maltoside for solubilization []. This stability allowed researchers to accurately determine the stoichiometry of these complexes. This information is crucial for understanding how these proteins interact and function within the cell membrane.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B68568.png)


![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)


